MitoMark Red I

Descripción general

Descripción

MitoMark Red I is a red fluorescent mitochondrial stain that is cell permeable. It is primarily used to visualize and study mitochondrial morphology and function. The fluorescence intensity of this compound is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis involves the chloromethylation of a phenyl group followed by a series of cyclization and condensation reactions to form the final xanthene-based structure .

Industrial Production Methods: Industrial production of MitoMark Red I involves large-scale organic synthesis under controlled conditions to ensure high purity and yield. The process typically includes:

- Chloromethylation of the phenyl precursor.

- Cyclization reactions to form the xanthene core.

- Purification steps such as recrystallization and chromatography to achieve a purity of ≥90% as determined by high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions: MitoMark Red I primarily undergoes:

Oxidation and Reduction: The compound’s fluorescence properties can be influenced by the redox state of the mitochondrial membrane.

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, potentially modifying the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide can affect the fluorescence intensity.

Reduction: Reducing agents like sodium borohydride may alter the compound’s fluorescence properties.

Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under mild conditions.

Major Products Formed: The primary product of interest is the fluorescent form of this compound, which accumulates in mitochondria and emits red fluorescence upon excitation.

Aplicaciones Científicas De Investigación

MitoMark Red I has a wide range of applications in scientific research:

Chemistry: Used as a probe to study mitochondrial membrane potential and redox states.

Biology: Employed in fluorescence microscopy to visualize mitochondrial morphology and dynamics in live cells.

Medicine: Utilized in research on mitochondrial dysfunctions, such as those occurring in neurodegenerative diseases and cancer.

Industry: Applied in drug discovery and development to screen compounds affecting mitochondrial function.

Mecanismo De Acción

MitoMark Red I accumulates in mitochondria due to its lipophilic nature and positive charge, which allows it to passively diffuse across the mitochondrial membrane. The compound’s fluorescence is dependent on the mitochondrial membrane potential, with higher potentials resulting in increased fluorescence intensity. This property makes it an effective tool for assessing mitochondrial health and activity .

Comparación Con Compuestos Similares

MitoTracker Red CMXRos: Another red fluorescent mitochondrial stain with similar properties but different chemical structure.

MitoPY1: A probe for imaging hydrogen peroxide in mitochondria.

Uniqueness of MitoMark Red I: this compound is unique due to its specific chemical structure, which provides high selectivity and sensitivity for mitochondrial staining. Its dependence on mitochondrial membrane potential allows for dynamic studies of mitochondrial function, making it a valuable tool in various research fields .

Actividad Biológica

MitoMark Red I is a red fluorescent mitochondrial stain widely used in biological research to visualize and study mitochondrial function and morphology. This compound is particularly valuable due to its ability to reflect mitochondrial membrane potential, making it an essential tool for researchers investigating cellular metabolism, apoptosis, and mitochondrial dynamics.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| CAS Number | 167095-09-2 |

| Molecular Weight | 531.52 g/mol |

| Excitation Maximum | ~578 nm |

| Emission Maximum | ~599 nm |

| Purity | ≥90% (HPLC) |

| Cell Permeability | Yes |

| Storage Conditions | -20°C |

This compound operates by accumulating in the mitochondria of live cells, where it emits fluorescence in response to the mitochondrial membrane potential. The intensity of fluorescence is proportional to the health and functional state of the mitochondria; higher membrane potentials correlate with greater fluorescence intensity. This property allows researchers to assess mitochondrial viability and function under various experimental conditions.

Applications in Research

This compound is primarily utilized in studies involving:

- Mitochondrial Dynamics: Assessing changes in mitochondrial morphology and distribution.

- Cell Viability Assays: Evaluating the impact of drugs or treatments on mitochondrial function.

- Reactive Oxygen Species (ROS) Detection: Co-localization studies with ROS indicators to understand oxidative stress in cells.

Case Studies

-

Prostate Cancer Research

A study investigated the effects of carnosine on prostate cancer cells using this compound. The researchers treated cells with 200 nM of this compound for 30 minutes to visualize mitochondria and assess the co-localization of mitochondria with reactive species. The results indicated significant changes in mitochondrial morphology and function upon treatment, highlighting the compound's utility in cancer research . -

Neurodegenerative Disease Studies

In research focused on Alzheimer's disease, this compound was employed to analyze mitochondrial dysfunction associated with neurodegeneration. The staining allowed for the observation of altered mitochondrial dynamics in neuronal cultures, contributing to a better understanding of disease mechanisms .

Research Findings

Recent studies have demonstrated that this compound can effectively differentiate between healthy and dysfunctional mitochondria based on fluorescence intensity. Key findings include:

- Fluorescence Intensity Variation: A direct correlation between increased fluorescence intensity and higher mitochondrial membrane potential was observed across different cell types.

- Impact of Pharmacological Agents: Treatment with various pharmacological agents resulted in distinct patterns of mitochondrial staining, providing insights into their effects on cellular metabolism .

Propiedades

IUPAC Name |

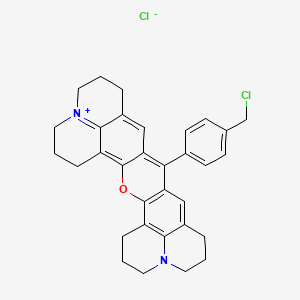

16-[4-(chloromethyl)phenyl]-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32ClN2O.ClH/c33-19-20-9-11-21(12-10-20)28-26-17-22-5-1-13-34-15-3-7-24(29(22)34)31(26)36-32-25-8-4-16-35-14-2-6-23(30(25)35)18-27(28)32;/h9-12,17-18H,1-8,13-16,19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEOZQLIVHGQLJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=C(C=C8)CCl)CCC7.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167095-09-2 | |

| Record name | Chloromethyl-X-rosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167095-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.